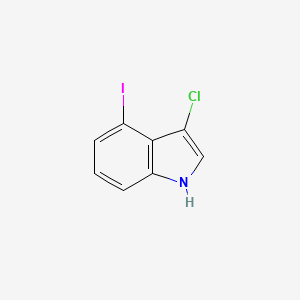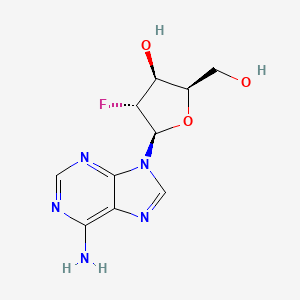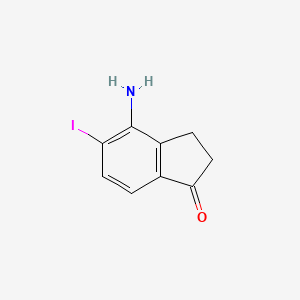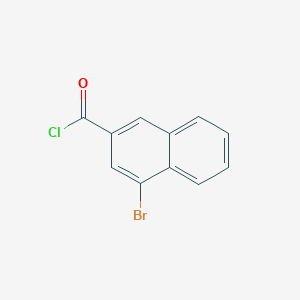
3-Chloro-4-iodo-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-iodo-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound’s structure consists of a benzene ring fused to a pyrrole ring, with chlorine and iodine substituents at the 3rd and 4th positions, respectively. This unique arrangement imparts distinct chemical properties and reactivity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodo-1H-indole typically involves halogenation reactions. One common method is the sequential halogenation of indole. Initially, indole undergoes chlorination at the 3rd position using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst. The resulting 3-chloroindole is then subjected to iodination at the 4th position using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the chlorine or iodine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can participate in oxidation reactions, forming various oxidized derivatives. Reduction reactions can also occur, particularly at the halogenated positions, leading to dehalogenated products.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne-linked products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reactions: Palladium catalysts with appropriate ligands and bases.
Major Products:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidized Products: Indole-2,3-diones or other oxidized derivatives.
Coupled Products: Biaryl or alkyne-linked indole derivatives.
科学研究应用
3-Chloro-4-iodo-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Medicine: Research into its potential therapeutic effects, including anticancer and antimicrobial properties, is ongoing.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-4-iodo-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The halogen substituents can enhance binding affinity to certain molecular targets, making it a valuable tool in drug discovery and development.
相似化合物的比较
3-Chloroindole: Lacks the iodine substituent, leading to different reactivity and applications.
4-Iodoindole: Lacks the chlorine substituent, affecting its chemical behavior and biological activity.
3-Bromo-4-iodo-1H-indole: Similar structure but with bromine instead of chlorine, which can influence its reactivity and interactions.
Uniqueness: 3-Chloro-4-iodo-1H-indole’s combination of chlorine and iodine substituents provides a unique set of chemical properties, making it particularly useful in specific synthetic and research applications. Its dual halogenation allows for versatile reactivity, enabling the synthesis of a wide range of derivatives.
属性
分子式 |
C8H5ClIN |
|---|---|
分子量 |
277.49 g/mol |
IUPAC 名称 |
3-chloro-4-iodo-1H-indole |
InChI |
InChI=1S/C8H5ClIN/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H |
InChI 键 |
DOHDHYOIOASYEA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)I)C(=CN2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7aH)-dione](/img/structure/B11849240.png)
![tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B11849251.png)
![2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone](/img/structure/B11849260.png)





![1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11849318.png)



![6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11849331.png)
